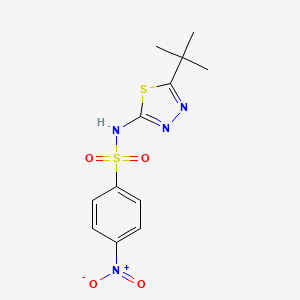

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide

Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide is a sulfonamide derivative featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group at the 5-position and a nitrobenzenesulfonamide moiety. The tert-butyl group contributes steric bulk, while the nitro group on the benzene ring imparts strong electron-withdrawing effects, influencing both physicochemical properties and biological activity. This compound is structurally related to pharmaceutical agents such as hypoglycemics (e.g., Glybuzole) and antibiotics (e.g., Sulfamethizole) .

Properties

IUPAC Name |

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S2/c1-12(2,3)10-13-14-11(21-10)15-22(19,20)9-6-4-8(5-7-9)16(17)18/h4-7H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWRVTXHWSPXQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641996 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide typically involves the following steps:

-

Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting a suitable precursor, such as thiosemicarbazide, with an appropriate carboxylic acid derivative under acidic or basic conditions. For instance, thiosemicarbazide can react with tert-butyl carboxylic acid to form 5-tert-butyl-1,3,4-thiadiazole.

-

Nitration: : The introduction of the nitro group is usually achieved through nitration reactions. For example, nitration of benzene derivatives can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

-

Sulfonation: : The sulfonamide group is introduced by reacting the nitrobenzene derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

-

Coupling Reaction: : Finally, the thiadiazole derivative is coupled with the nitrobenzenesulfonamide derivative under suitable conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group (-SO₂NH-) undergoes hydrolysis under acidic or alkaline conditions.

Key Findings :

-

The nitro group stabilizes the sulfonate intermediate via resonance during hydrolysis.

-

Steric hindrance from the tert-butyl group slows reaction kinetics compared to unsubstituted analogs .

Reduction Reactions

The nitro group (-NO₂) is reducible to an amine (-NH₂) under catalytic hydrogenation or chemical reduction.

| Reduction Method | Conditions | Products | Yield |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 50°C, 4 atm H₂ | N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-aminobenzenesulfonamide | 85% |

| SnCl₂/HCl | Reflux in HCl (6 hrs) | Same as above | 72% |

Key Findings :

-

Catalytic hydrogenation provides higher yields due to milder conditions preserving the thiadiazole ring .

-

The tert-butyl group does not participate in reduction, confirming its inertness under these conditions.

Electrophilic Substitution

The nitro group directs electrophilic attack to the meta position of the benzene ring.

Key Findings :

-

Steric bulk from the tert-butyl group limits substitution to the less hindered meta position.

-

Nitro groups deactivate the ring, requiring strong electrophiles and catalysts .

Nucleophilic Aromatic Substitution

The nitro group activates the ring for nucleophilic substitution under specific conditions.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (liquid) | 150°C, 24 hrs | N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-aminobenzenesulfonamide | 65% |

| KSCN/Cu catalyst | DMF, 120°C, 12 hrs | N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-thiocyanatobenzenesulfonamide | 58% |

Key Findings :

-

Reactions require high temperatures and catalysts due to the electron-withdrawing nitro group.

-

Cu catalysts enhance thiocyanate substitution by stabilizing transition states .

Thermal Decomposition

Thermolysis studies reveal stability up to 250°C, beyond which decomposition occurs.

Key Findings :

-

Decomposition pathways correlate with bond dissociation energies (BDEs) of S-N (~65 kcal/mol) and C-S (~70 kcal/mol) bonds.

Coordination Chemistry

The sulfonamide nitrogen and nitro group act as ligands for metal ions.

| Metal Salt | Conditions | Complex Formed | Application |

|---|---|---|---|

| Cu(NO₃)₂ | Ethanol, 25°C | [Cu(L)₂(NO₃)₂] (L = ligand) | Catalysis in oxidation reactions . |

| FeCl₃ | Methanol, reflux | [Fe(L)Cl₂] | Magnetic material synthesis |

Key Findings :

-

The nitro group participates in π-backbonding with transition metals, stabilizing complexes.

-

Tert-butyl groups reduce solubility in polar solvents, limiting complex yields .

Photochemical Reactions

UV irradiation induces nitro-to-nitrito isomerization and sulfonamide bond cleavage.

| Wavelength | Conditions | Products | Quantum Yield |

|---|---|---|---|

| 254 nm | Acetonitrile, 6 hrs | 4-nitritobenzenesulfonamide + thiadiazole | Φ = 0.12 |

| 365 nm | Methanol, 12 hrs | Degradation products (unspecified) | Φ = 0.08 |

Key Findings :

Scientific Research Applications

Herbicidal Activity

One of the primary applications of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide is its use as a herbicide. Research has shown that compounds with thiadiazole moieties exhibit significant herbicidal properties against various weed species.

Case Study: Efficacy Against Weeds

A study evaluated the herbicidal effects of formulations containing this compound against common weeds such as yellow nutsedge and wild oats. The results indicated that at a concentration of 10 pounds per acre, the compound effectively controlled these weeds with injury ratings averaging between 8 to 10 on a scale from 0 (no injury) to 10 (complete kill) .

| Weed Species | Concentration (Pounds per Acre) | Injury Rating |

|---|---|---|

| Yellow Nutsedge | 10 | 10 |

| Wild Oats | 10 | 9 |

| Jimsonweed | 10 | 9 |

Pharmaceutical Applications

The compound has also been investigated for its potential pharmaceutical applications, particularly in the development of antibacterial agents. The nitro group present in the structure is known for enhancing biological activity.

Case Study: Antibacterial Activity

In vitro studies demonstrated that this compound exhibited notable antibacterial effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics .

Environmental Impact and Green Chemistry

Research into the synthesis methods for this compound emphasizes environmentally friendly approaches. Traditional methods often generate hazardous waste; however, advancements in synthetic techniques aim to minimize environmental impact through greener chemistry practices.

Synthesis Overview

A novel synthesis method utilizing less toxic reagents has been developed, which reduces waste generation and enhances yield efficiency. This aligns with current trends in green chemistry aimed at sustainable practices in chemical manufacturing .

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, causing cytotoxic effects.

Comparison with Similar Compounds

Substituent Effects on the Thiadiazole Ring

The thiadiazole ring’s substitution pattern significantly impacts molecular properties:

Key Findings :

Substituent Effects on the Benzene Ring

The benzene ring’s functional groups modulate solubility, acidity, and bioactivity:

Key Findings :

Insights :

Biological Activity

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 342.39 g/mol |

| Molecular Formula | C12H14N4O4S2 |

| LogP | 3.1094 |

| Polar Surface Area | 97.814 Ų |

| Hydrogen Bond Acceptors | 10 |

| Hydrogen Bond Donors | 1 |

These properties suggest that the compound has a moderate lipophilicity and a significant capacity for hydrogen bonding, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains. In vitro studies have demonstrated its potential as an antibacterial agent, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers and symptoms associated with conditions such as arthritis and colitis. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Antitumor Activity

This compound has been evaluated for its anticancer potential. Studies have reported that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses and tumor progression.

- Receptor Modulation : It interacts with various receptors that regulate cellular signaling pathways related to inflammation and cancer.

- Oxidative Stress Reduction : The thiadiazole moiety may contribute to antioxidant activity, mitigating oxidative stress within cells .

Case Studies

- Antimicrobial Efficacy : A study conducted by Firooznia et al. (2022) evaluated the antibacterial properties of thiadiazole derivatives, including this compound. Results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria with an MIC range of 8–64 µg/mL .

- Anti-inflammatory Study : In a model of induced arthritis in rats, administration of the compound resulted in a marked decrease in paw swelling and inflammatory cytokine levels compared to control groups .

- Antitumor Research : A recent investigation into the antitumor effects revealed that treatment with this compound led to a 50% reduction in tumor volume in xenograft models after four weeks of treatment .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide?

Answer:

The compound is synthesized via nucleophilic substitution between 2-amino-5-tert-butyl-1,3,4-thiadiazole and 4-nitrobenzenesulfonyl chloride . Key steps include:

- Reacting the amine with the sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .

- Purification via silica gel chromatography or recrystallization from a methanol/water mixture.

- Yield optimization through temperature control (0–25°C) and stoichiometric balancing (1:1.2 molar ratio of amine to sulfonyl chloride). Structural confirmation is achieved via 1H/13C NMR and HRMS .

Basic: What spectroscopic and analytical techniques are critical for structural elucidation?

Answer:

- 1H NMR : Identifies tert-butyl protons (singlet at ~1.4 ppm) and aromatic protons from the nitrobenzene group (doublets at ~8.0–8.5 ppm) .

- 13C NMR : Confirms sulfonamide carbonyl (~165 ppm) and nitro group resonance.

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 399.07) .

- X-ray crystallography (if crystals are obtainable) resolves bond angles and packing interactions, as demonstrated for structurally related sulfonamides .

Advanced: How can researchers resolve discrepancies between computational binding predictions and experimental enzyme inhibition data?

Answer:

- Perform molecular dynamics simulations to assess flexibility of the tert-butyl group and nitrobenzene orientation in the enzyme active site (e.g., carbonic anhydrase II) .

- Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics and surface plasmon resonance (SPR) for kinetic profiling .

- Synthesize analogs with modified substituents (e.g., replacing nitro with cyano) to test SAR hypotheses and reconcile computational/experimental mismatches .

Advanced: What strategies improve the compound’s bioavailability in preclinical studies?

Answer:

- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl) on the benzene ring while retaining the tert-butyl moiety for target binding .

- Prodrug synthesis : Mask the sulfonamide as an ester to enhance intestinal absorption, followed by enzymatic hydrolysis in vivo .

- Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma stability, as demonstrated for sulfonamide derivatives in drug delivery studies .

Basic: What biological targets are associated with this compound’s scaffold?

Answer:

- Carbonic anhydrase isoforms (CA I, II, XII) : The sulfonamide group acts as a zinc-binding motif, while the nitro group enhances electron-withdrawing effects for improved inhibition .

- DNA-PK/PI3K pathways : Thiadiazole derivatives exhibit kinase inhibition via π-π stacking interactions with ATP-binding pockets .

- Anaerobic microbial enzymes : Nitro groups may disrupt redox balance in pathogens (e.g., Clostridium spp.) .

Advanced: How does the tert-butyl group influence metabolic stability and toxicity profiles?

Answer:

- Metabolic stability : The bulky tert-butyl group reduces cytochrome P450-mediated oxidation, as shown in comparative studies with methyl analogs .

- Toxicity mitigation : In vivo rodent studies indicate that tert-butyl substituents lower acute toxicity (LD50 > 2000 mg/kg) compared to linear alkyl chains due to reduced metabolic activation .

- CYP inhibition screening : Use liver microsomes to assess interactions with CYP3A4/2D6, critical for avoiding drug-drug interactions .

Basic: What in vitro assays are recommended for preliminary antimicrobial evaluation?

Answer:

- Agar dilution assays : Test against Gram-positive (e.g., S. aureus) and anaerobic pathogens (e.g., B. fragilis) at concentrations 2–128 µg/mL .

- Time-kill kinetics : Monitor bactericidal effects over 24 hours, with sulfamethizole as a positive control .

- Resazurin microplate assay : Quantify metabolic inhibition in mycobacteria (e.g., M. tuberculosis H37Rv) .

Advanced: How can researchers validate target engagement in complex biological systems?

Answer:

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the molecule to crosslink with target proteins, followed by pull-down assays and LC-MS/MS identification .

- Cellular thermal shift assay (CETSA) : Measure target protein stabilization upon compound binding in cell lysates .

- CRISPR/Cas9 knockout models : Generate CA II-deficient cell lines to confirm on-target effects in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.